Cas no 1367989-35-2 (N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine)

N-(3-メトキシプロピル)-1-メチル-1H-インドール-5-アミンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、インドール骨格にメトキシプロピルアミン基が導入された構造を持ち、医薬品や機能性材料の合成において高い反応性を示します。特に、選択的な求核置換反応や環化反応に適しており、複雑な分子構造の構築に有用です。また、適度な極性と溶解性を有するため、有機溶媒中での取り扱いが容易という利点があります。その安定性と多様な修飾可能性から、創薬研究や材料科学分野での応用が期待されています。

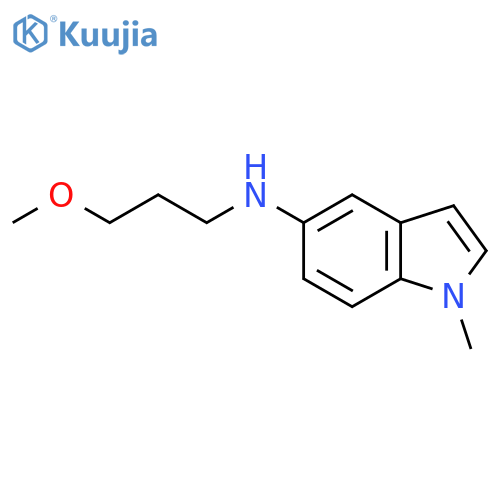

1367989-35-2 structure

商品名:N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine 化学的及び物理的性質

名前と識別子

-

- N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine

- EN300-1273608

- 1367989-35-2

-

- インチ: 1S/C13H18N2O/c1-15-8-6-11-10-12(4-5-13(11)15)14-7-3-9-16-2/h4-6,8,10,14H,3,7,9H2,1-2H3

- InChIKey: HASXDONOHXTCLN-UHFFFAOYSA-N

- ほほえんだ: O(C)CCCNC1C=CC2=C(C=CN2C)C=1

計算された属性

- せいみつぶんしりょう: 218.141913202g/mol

- どういたいしつりょう: 218.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 26.2Ų

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1273608-0.25g |

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |

1367989-35-2 | 0.25g |

$670.0 | 2023-05-26 | ||

| Enamine | EN300-1273608-0.5g |

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |

1367989-35-2 | 0.5g |

$699.0 | 2023-05-26 | ||

| Enamine | EN300-1273608-2.5g |

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |

1367989-35-2 | 2.5g |

$1428.0 | 2023-05-26 | ||

| Enamine | EN300-1273608-100mg |

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |

1367989-35-2 | 100mg |

$640.0 | 2023-10-02 | ||

| Enamine | EN300-1273608-500mg |

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |

1367989-35-2 | 500mg |

$699.0 | 2023-10-02 | ||

| Enamine | EN300-1273608-10000mg |

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |

1367989-35-2 | 10000mg |

$3131.0 | 2023-10-02 | ||

| Enamine | EN300-1273608-2500mg |

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |

1367989-35-2 | 2500mg |

$1428.0 | 2023-10-02 | ||

| Enamine | EN300-1273608-250mg |

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |

1367989-35-2 | 250mg |

$670.0 | 2023-10-02 | ||

| Enamine | EN300-1273608-1000mg |

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |

1367989-35-2 | 1000mg |

$728.0 | 2023-10-02 | ||

| Enamine | EN300-1273608-5000mg |

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |

1367989-35-2 | 5000mg |

$2110.0 | 2023-10-02 |

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

1367989-35-2 (N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine) 関連製品

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬